molecular formula C26H28B2Cl4N2O8 B8084037 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Cat. No.: B8084037
M. Wt: 659.9 g/mol
InChI Key: FRNRTEIJJJBNLH-UHFFFAOYSA-N
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Description

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a significant compound in organic chemistry, particularly in the synthesis of various indole derivatives. The compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and dichloro groups .

Preparation Methods

The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions are typically more complex indole derivatives with various functional groups.

Scientific Research Applications

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Biological Activity

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative notable for its diverse biological activities and applications in organic synthesis. This compound, characterized by its unique structure, including a tert-butoxycarbonyl (Boc) group and dichlorinated indole, has garnered attention for its potential in medicinal chemistry and biochemistry.

  • Molecular Formula: C₁₃H₁₄BCl₂NO₄
  • Molecular Weight: Approximately 329.97 g/mol
  • Structure: The compound features a boronic acid functionality that enables it to participate in various chemical reactions, including Suzuki coupling and other cross-coupling reactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound can be utilized in the synthesis of biologically active compounds through reactions such as trifluoromethylation and benzylation, leading to derivatives that show enhanced antimicrobial activity against various pathogens.

The biological activity of boronic acids often involves their ability to interact with diols and other biomolecules. The unique boronic acid moiety allows for reversible covalent bonding with hydroxyl groups in sugars and other biomolecules, which can influence enzyme activity and cellular signaling pathways. This interaction underlies the potential therapeutic applications of this compound in drug development.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Protection of Indole: The indole nitrogen is protected using Boc anhydride.
  • Chlorination: Selective chlorination occurs at the 5 and 6 positions.
  • Boronation: The final step involves introducing the boronic acid functionality.

This compound serves as a versatile building block for synthesizing more complex organic molecules through various coupling reactions. It has applications in the development of pharmaceuticals and agrochemicals due to its unique reactivity and biological properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various indole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria. This points towards its potential use as an antimicrobial agent .

Case Study 2: Antitumor Potential

In vitro assays were conducted on structurally related indole derivatives to assess their cytotoxic effects on cancer cell lines. Results showed that certain derivatives exhibited IC₅₀ values in the nanomolar range against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its antitumor properties .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
5-Chloroindole-2-boronic acidIndole derivativeLacks Boc protection; simpler structure
7-Bromoindole-3-boronic acidIndole derivativeDifferent halogen substitution
4-BoronoanilineAniline derivativeNo indole structure; used in different reactions

The table above illustrates how variations in structure influence the biological activity of related compounds. The presence of the Boc group and specific halogen substitutions in this compound may enhance its reactivity and biological profile compared to simpler analogs.

Properties

IUPAC Name

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H14BCl2NO4/c2*1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h2*4-6,19-20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRTEIJJJBNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28B2Cl4N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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